molecular formula C39H50N5O19P B1139753 (2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid CAS No. 507471-72-9

(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

Cat. No. B1139753
M. Wt: 923.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The comprehensive structure and properties of the compound indicate a multifaceted approach to its synthesis and application in scientific research. Its complex nomenclature suggests a specific and highly structured molecule with multiple functional groups, potentially relevant for various biochemical and pharmacological studies.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and progressively building up to the desired structure through a series of reactions such as functional group transformations, condensations, and cyclizations. For compounds with multiple stereo centers, enantioselective synthesis methods are crucial to achieve the desired stereochemistry. Research on related compounds, such as amino acid derivatives and Schiff base organotin(IV) complexes, involves sophisticated synthesis techniques, including reactions with organometallic reagents and selective catalysis to construct complex molecular architectures (Basu Baul, T. S., et al., 2009).

Molecular Structure Analysis

The molecular structure of such complex compounds is typically elucidated using advanced spectroscopic techniques, including NMR, IR, and X-ray crystallography. These methods allow for the determination of molecular geometry, stereochemistry, and the nature of bonding within the molecule. For instance, the crystal structure analysis of related compounds reveals how carboxylate and other functional groups coordinate in polymeric chains, adopting specific configurations that are critical for the compound's biological activity (Basu Baul, T. S., et al., 2009).

Scientific Research Applications

Computational Peptidology in Antifungal Tripeptides Research

Computational peptidology, combined with conceptual density functional theory, has been used to study a group of antifungal tripeptides, including a variant similar to the compound . This approach helps in calculating molecular properties and structures, predicting pKa values accurately, and estimating bioactivity scores, crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists Research

Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists has led to the development of potent antidiabetic activity. These studies involve the synthesis of novel carboxylic acid analogues, which have shown promise in maintaining binding affinity to PPARgamma, thus playing a significant role in diabetes management (Cobb et al., 1998).

Synthesis of Enantiopure α,α-Dialkyl α-Amino Acids

The synthesis of enantiopure α,α-dialkyl α-amino acids, including variants like the compound , has been a focus of research. This synthesis is critical for developing specific amino acid derivatives used in various biochemical applications (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

HIV Protease Inhibitors

The synthesis of specific amino acids, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, has been crucial in developing HIV protease inhibitors. These compounds play a vital role in HIV treatment, showcasing the importance of such syntheses in medicinal chemistry (Shibata, Itoh, & Terashima, 1998).

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20-,24-,25-,26-,27-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKLXQPYJYPETQ-YYGGXQSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N5O19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

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